molecular formula C10H18N2O B7931492 1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone

1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7931492
M. Wt: 182.26 g/mol
InChI Key: TVHNNAVSFWINGD-JTQLQIEISA-N
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Description

1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone (CAS 1368005-98-4) is a chiral pyrrolidine derivative featuring a cyclopropylaminomethyl substituent at the 2-position of the pyrrolidine ring and an ethanone (acetyl) group at the 1-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors, such as neural network modulators or quorum-sensing inhibitors .

Properties

IUPAC Name

1-[(2S)-2-[(cyclopropylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12-6-2-3-10(12)7-11-9-4-5-9/h9-11H,2-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHNNAVSFWINGD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, often using reagents like formaldehyde and ammonia or amines.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrrolidine ring and cyclopropyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Pyrrolidine vs. Pyrrole Backbone: The target compound and BBAC share a pyrrolidine core, which is conformationally restricted compared to the aromatic pyrrole in 2-acetyl-1-methylpyrrole. This rigidity may enhance binding specificity in biological systems . The cyclopropylaminomethyl group in the target compound introduces steric and electronic effects distinct from the nitro group in 1-(2-Amino-6-nitrophenyl)ethanone or the thioacetyl-benzoimidazole in BBAC .

Stereochemical Considerations :

  • The (S)-configuration of the target compound contrasts with the lack of stereochemical data for most analogs. Chirality is critical for enantioselective interactions, such as enzyme inhibition or receptor binding .

Hazard Profiles: While 1-(2-Amino-6-nitrophenyl)ethanone carries precautionary statements due to uninvestigated toxicity, the target compound and 2-acetyl-1-methylpyrrole lack explicit hazard classifications, suggesting safer handling profiles .

Functional Group Diversity: Urea derivatives like DMTU and DMTU1 exhibit quorum-sensing inhibition, whereas ethanone-containing compounds (target, BBAC) are more commonly associated with metabolic or signaling pathway modulation .

Research Findings and Implications

  • Biological Activity : BBAC’s thioacetyl-benzoimidazole moiety demonstrates activity in neural network dynamics, suggesting that pyrrolidine derivatives with complex substituents are promising for central nervous system applications .
  • Safety : The absence of hazard classifications for the target compound and 2-acetyl-1-methylpyrrole highlights their suitability for industrial or pharmaceutical scale-up, unlike nitroaromatic analogs requiring stringent safety protocols .

Biological Activity

1-((S)-2-Cyclopropylaminomethyl-pyrrolidin-1-yl)-ethanone, also known as (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone, is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a pyrrolidine ring and a cyclopropylmethyl substituent, this compound has garnered attention for its biological activity and possible therapeutic applications.

The molecular formula of this compound is C12H23N3O, with a molecular weight of approximately 225.33 g/mol. The presence of a chiral center at the pyrrolidine ring enhances its binding affinity to various biological targets, making it a subject of interest in pharmacology.

PropertyValue
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
CAS Number1354016-68-4

Research indicates that this compound may interact with several neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for regulating mood, behavior, and various physiological processes. The compound's binding affinity is enhanced due to the structural features provided by the cyclopropylmethyl group, which may influence its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Neurotransmitter Interaction : Preliminary data suggest that compounds similar to this compound exhibit significant binding to serotonin (5-HT) and dopamine receptors. This interaction is essential for developing treatments for mood disorders and neurodegenerative diseases.
  • Enzyme Modulation : The compound may also influence various enzymes involved in metabolic pathways. For instance, serine proteases play critical roles in processes such as blood coagulation and inflammation. Compounds that modulate these enzymes could be beneficial in treating conditions like sepsis and other inflammatory diseases .
  • Pharmacological Applications : The unique structural configuration of this compound allows for specific therapeutic applications. Its potential as an antidepressant or anxiolytic agent is under investigation, with ongoing studies focusing on its efficacy and safety profiles in clinical settings .

Comparative Analysis

To better understand the distinctiveness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-1-(pyrrolidin-1-yl)ethanonePyrrolidine ring without cyclopropylmethyl groupMore basic due to absence of cyclopropane
2-Amino-1-(3-(cyclopropylmethyl)amino)piperidin-1-yl)ethanoneContains a piperidine ring instead of pyrrolidineDifferent steric effects impacting reactivity
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amineContains a methyl group instead of cyclopropylmethylVaries in chemical reactivity compared to target compound

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